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Compound of Interest

Compound Name: ZK164015

Cat. No.: B061454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of the antiprogestin

ZK164015 with other prominent antiprogestins, including mifepristone, ulipristal acetate, and

onapristone. The information is intended to assist researchers and drug development

professionals in understanding the nuanced receptor binding affinities and potential therapeutic

applications of these compounds.

Comparative Selectivity Profile of Antiprogestins
The therapeutic and adverse effects of antiprogestins are largely determined by their binding

affinity to various steroid hormone receptors. An ideal antiprogestin would exhibit high affinity

and selectivity for the progesterone receptor (PR), with minimal cross-reactivity with other

receptors such as the glucocorticoid (GR), androgen (AR), estrogen (ER), and

mineralocorticoid (MR) receptors. This high selectivity is sought to minimize off-target effects.

The following table summarizes the available quantitative data on the binding affinities (Ki in

nM) of ZK164015 and other key antiprogestins for a panel of steroid hormone receptors. Lower

Ki values indicate higher binding affinity.
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Compound
Progestero
ne Receptor
(PR) Ki (nM)

Glucocortic
oid
Receptor
(GR) Ki
(nM)

Androgen
Receptor
(AR) Ki (nM)

Estrogen
Receptor
(ER) Ki (nM)

Mineralocor
ticoid
Receptor
(MR) Ki
(nM)

ZK164015
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Mifepristone

(RU486)
~0.2 - 1.9[1] ~2.0 - 2.6

Weak

affinity[1]

No significant

affinity

Data not

available

Ulipristal

Acetate
High affinity Binds to GR

Weak

affinity[1]

Negligible

affinity[1]

Negligible

affinity

Onapristone
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Note: Quantitative binding affinity data for ZK164015 and onapristone were not available in the

searched resources. The table reflects the currently accessible information.

Mifepristone is a potent PR antagonist but also exhibits strong binding to the glucocorticoid

receptor, which can lead to antiglucocorticoid effects.[1] Ulipristal acetate, a selective

progesterone receptor modulator (SPRM), demonstrates high affinity for the PR and also

interacts with the GR, though its affinity for androgen, estrogen, and mineralocorticoid

receptors is reported to be weak or negligible.[1]

Progesterone Receptor Signaling Pathway
Antiprogestins exert their effects by modulating the progesterone receptor signaling pathway. In

its inactive state, the progesterone receptor resides in the cytoplasm in a complex with heat

shock proteins (HSPs). Upon binding of the natural ligand, progesterone, the receptor

undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to

the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response

elements (PREs) on the DNA, leading to the transcription of target genes. Antiprogestins

competitively bind to the progesterone receptor, preventing or altering this cascade of events.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/Unveiling_the_Molecular_Duel_Ulipristal_Diacetate_vs_Mifepristone.pdf
https://www.benchchem.com/pdf/Unveiling_the_Molecular_Duel_Ulipristal_Diacetate_vs_Mifepristone.pdf
https://www.benchchem.com/pdf/Unveiling_the_Molecular_Duel_Ulipristal_Diacetate_vs_Mifepristone.pdf
https://www.benchchem.com/pdf/Unveiling_the_Molecular_Duel_Ulipristal_Diacetate_vs_Mifepristone.pdf
https://www.benchchem.com/product/b061454?utm_src=pdf-body
https://www.benchchem.com/pdf/Unveiling_the_Molecular_Duel_Ulipristal_Diacetate_vs_Mifepristone.pdf
https://www.benchchem.com/pdf/Unveiling_the_Molecular_Duel_Ulipristal_Diacetate_vs_Mifepristone.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Progesterone
PR-HSP Complex

Binds

Antiprogestin Binds competitively

PRHSP dissociation

Transcription Blocked

PR Dimer
Dimerization

PRE (DNA)
Binds

Gene Transcription

Click to download full resolution via product page

Progesterone receptor signaling pathway.

Experimental Protocols
Competitive Radioligand Binding Assay

The binding affinity of a compound to a specific receptor is commonly determined using a

competitive radioligand binding assay. This method measures the ability of an unlabeled test

compound to displace a radiolabeled ligand from the receptor.

I. Materials and Reagents:

Receptor Source: Cell membranes or purified receptors.

Assay Buffer: Buffer solution appropriate for the receptor being studied.

Radiolabeled Ligand: A high-affinity ligand for the target receptor that is labeled with a

radioactive isotope (e.g., ³H or ¹²⁵I).

Unlabeled Competitor: The test compound (e.g., ZK164015) and a known reference

compound.

96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.
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Scintillation Fluid: A liquid that emits light when it interacts with radiation.

Microplate Scintillation Counter: An instrument to measure the radioactivity.

II. Procedure:

Reagent Preparation:

Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.

Prepare the radiolabeled ligand and the receptor suspension at the desired concentrations

in ice-cold assay buffer.

Assay Setup:

In a 96-well plate, add the assay buffer, the unlabeled competitor (or sample), the

radiolabeled ligand, and the receptor suspension to each well.

To determine non-specific binding, a high concentration of an unlabeled reference ligand is

used in a set of control wells.

Incubation:

Incubate the plate for a specific time at a controlled temperature to allow the binding to

reach equilibrium.

Filtration:

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

This step separates the receptor-bound radioligand, which is trapped on the filter, from the

free radioligand in the filtrate.

Washing:

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

Scintillation Counting:
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After the filters are dry, add scintillation fluid to each well and measure the radioactivity

using a microplate scintillation counter.

III. Data Analysis:

The data is used to generate a dose-response curve by plotting the percentage of bound

radioligand against the concentration of the unlabeled competitor.

The concentration of the competitor that inhibits 50% of the specific binding of the

radioligand is determined as the IC50 value.

The inhibition constant (Ki), which represents the binding affinity of the competitor, can be

calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding

assay.
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Competitive binding assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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